Product packaging for 7-Chloroindole(Cat. No.:CAS No. 53924-05-3)

7-Chloroindole

Cat. No.: B1661978
CAS No.: 53924-05-3
M. Wt: 151.59 g/mol
InChI Key: WMYQAKANKREQLM-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Core in Contemporary Chemical and Biological Research

The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules. researchgate.netnih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding interactions with a variety of biological targets. researchgate.net The indole ring system is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin and the hormone melatonin. nih.gov This inherent biological relevance has spurred extensive research into indole-containing compounds, leading to the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antidepressant agents. impactfactor.orgnih.gov Beyond its medicinal importance, the indole scaffold is also a valuable building block in materials science and organic synthesis. chemimpex.com

Overview of Halogenation Strategies within the Indole Scaffold

Halogenation of the indole ring is a key strategy for modulating the electronic properties, lipophilicity, and metabolic stability of indole-containing molecules. nih.gov A variety of methods have been developed for the regioselective introduction of halogen atoms onto the indole scaffold. Electrophilic halogenation is a common approach, often employing reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). mdpi.com The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituent on the indole nitrogen. organic-chemistry.org For instance, the presence of an electron-withdrawing group on the nitrogen atom can direct halogenation to the C2 position, while reactions on N-unprotected indoles typically favor substitution at the electron-rich C3 position. organic-chemistry.orgresearchgate.net More recently, transition-metal-catalyzed and enzymatic halogenation methods have emerged, offering milder reaction conditions and improved regioselectivity. nih.govnih.gov

Regioselectivity Challenges and Opportunities in Indole Functionalization, with a Focus on the C7 Position

Achieving regioselective functionalization of the indole ring, particularly at positions other than C2 and C3, presents a significant synthetic challenge. The C7 position, in particular, is often difficult to functionalize directly due to the inherent reactivity of the C2 and C3 positions. nih.govresearchgate.net However, the development of C7-functionalized indoles is of great interest as this substitution pattern is found in several biologically active natural products. acs.org To overcome this challenge, chemists have developed various strategies, including the use of directing groups on the indole nitrogen. thieme-connect.comnih.gov These directing groups can coordinate to a metal catalyst and steer the functionalization to the C7 position via C-H activation. researchgate.netacs.org Another approach involves the temporary reduction of the indole to an indoline (B122111), which alters the reactivity of the aromatic ring and allows for selective C7 functionalization, followed by re-aromatization to the indole. nih.gov These innovative methods have opened up new avenues for the synthesis of novel C7-substituted indole derivatives with unique properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN B1661978 7-Chloroindole CAS No. 53924-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-indole
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InChI

InChI=1S/C8H6ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQAKANKREQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202207
Record name 7-Chloro-1H-indole
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Molecular Weight

151.59 g/mol
Source PubChem
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CAS No.

53924-05-3
Record name 7-Chloroindole
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Record name 7-Chloro-1H-indole
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Record name 7-Chloro-1H-indole
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Record name 7-chloro-1H-indole
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Advanced Synthetic Methodologies and Chemical Transformations Involving 7 Chloroindole

Site-Selective C7-Functionalization of Indoles and its Relevance to 7-Chloroindole Synthesis

The creation of C7-substituted indoles, including this compound, relies heavily on methods that can precisely target the C7 C-H bond for transformation. Accessing the benzene (B151609) core of the indole (B1671886) is considerably more challenging than functionalizing the C2 or C3 positions. nih.gov The most effective and widely adopted strategy to achieve this selectivity is the installation of a directing group (DG) on the indole nitrogen (N1 position). nih.govresearchgate.net This directing group coordinates to a metal catalyst, positioning it in close proximity to the C7-H bond and thereby facilitating its selective activation and subsequent functionalization. While direct chlorination of an indole would yield a mixture of products with low C7 selectivity, a directed approach allows for the introduction of a chlorine atom or a precursor functional group at the C7 position with high precision.

Transition-metal catalysis, assisted by directing groups, has become an elegant and powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the otherwise inert C7 position of indoles. rsc.org Various precious metal catalysts have been employed, each exhibiting unique reactivity and compatibility with different directing groups and coupling partners.

Palladium catalysis has been successfully applied to the direct C-H arylation of indoles at the C7 position. acs.org A key breakthrough in this area involves the use of an N-phosphinoyl directing group, specifically N-P(O)tBu₂, in conjunction with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a pyridine-type ligand. acs.orgresearchgate.net This system facilitates the coupling of N-protected indoles with arylboronic acids to yield C7-arylated products with high regioselectivity. acs.org The steric bulk of the di-tert-butyl substituents on the directing group is thought to limit conformational flexibility, favoring a geometry that directs the palladium catalyst exclusively to the C7 position for C-H activation. nih.gov This methodology represents a significant advancement, as it circumvents the need for pre-functionalization of the indole ring or the multi-step reduction/oxidation sequences sometimes required with indoline (B122111) precursors. nih.gov

Catalyst SystemDirecting GroupCoupling PartnerTransformationRef.
Pd(OAc)₂ / Pyridine LigandN-P(O)tBu₂Arylboronic AcidsC7-Arylation acs.org, researchgate.net

Rhodium catalysts have proven highly effective for the C7-functionalization of indoles, particularly for alkenylation and alkylation reactions. researchgate.netnih.gov An efficient method utilizes a rhodium complex to catalyze the direct C-H functionalization at the C7 position of a broad range of indoles, leading to excellent yields of alkenylation products with acrylates and styrenes. nih.gov The success of this transformation is critically dependent on the use of an N-pivaloyl directing group. nih.govresearchgate.net This directing group, in concert with the rhodium catalyst, ensures high regioselectivity and conversion. researchgate.netnih.gov A plausible mechanism involves the formation of a six-membered rhodium metallacycle intermediate, which directs the activation exclusively to the C7 C-H bond. thieme-connect.com The use of less bulky protecting groups on the indole nitrogen resulted in a loss of this high regioselectivity. thieme-connect.com In addition to the pivaloyl group, an N-imino directing group has also been shown to be crucial for achieving high reactivity and regioselectivity in rhodium-catalyzed C-H olefination at the C7 position. researchgate.net

Catalyst SystemDirecting GroupCoupling PartnerTransformationRef.
[RhCp*Cl₂]₂ / AgNTf₂N-PivaloylAcrylates, StyrenesC7-Alkenylation nih.gov, thieme-connect.com
Rhodium ComplexN-IminoAcrylatesC7-Olefination researchgate.net

Iridium catalysts have enabled novel C7-selective transformations of the indole core. Researchers have developed an iridium-catalyzed direct alkynylation at the C4 and C7 positions with the assistance of sulfur-containing directing groups. nih.gov This method demonstrates exceptional site selectivity and a wide tolerance for various functional groups. nih.gov Furthermore, iridium catalysis is effective for the C7-selective C-H borylation of indoles. rsc.org By using N-substituted indoles, a nitrogen-directed, iridium-catalyzed borylation can be achieved at the C7 position. rsc.org Another innovative approach involves the first direct intermolecular C7-allylic alkylation of 4-aminoindoles, catalyzed by an iridium-phosphoramidite complex. acs.org In this strategy, the 4-amino group acts as an activating group that increases the nucleophilicity of the C7 position, enabling its reaction with allylic esters to proceed with high regio- and enantioselectivity. acs.org

Catalyst SystemDirecting/Activating GroupCoupling PartnerTransformationRef.
Iridium ComplexSulfur-based DGTerminal AlkynesC7-Alkynylation nih.gov
dtbpy/Iridium ComplexN-SiEt₂HB₂pin₂C7-Borylation rsc.org
Ir-phosphoramidite / Sc(OTf)₃4-Amino GroupAllylic EstersC7-Allylic Alkylation acs.org

The directing group is arguably the most critical component in achieving site-selective C7-functionalization. Its function is to form a chelate with the metal catalyst, creating a stable metallacyclic intermediate that positions the catalyst for a specific C-H activation event.

N-P(O)tBu₂ (Di-tert-butylphosphinoyl): This P(V) directing group has been instrumental in developing palladium-catalyzed C7-arylation. nih.govresearchgate.net Its steric bulk and the coordinating ability of the phosphoryl oxygen are key to its success. The bulkiness prevents competing reactions at the C2 position, while the oxygen atom coordinates to the palladium center, directing it toward the proximate C7-H bond. nih.gov

N-P(III) (e.g., N-PtBu₂): The N-P(III) group offers a more diverse reactivity profile for C-H functionalizations at the C7 position, including arylation, olefination, silylation, and more. nih.govresearchgate.net A significant advantage of the P(III) directing group over its P(V) counterpart is that it can be more easily attached to the indole nitrogen and subsequently removed from the functionalized product. nih.govresearchgate.net

N-Pivaloyl: This simple acyl group has proven to be a highly efficient directing group, particularly in rhodium-catalyzed C7-alkenylations. nih.govresearchgate.net It forms a stable six-membered metallacycle with the rhodium catalyst, which is crucial for high regioselectivity. thieme-connect.com The utility of the pivaloyl group extends beyond rhodium catalysis, as it is also a key enabler in transition-metal-free C7-functionalization strategies. nih.govacs.org

While effective, transition-metal-catalyzed methods can be limited by the cost and potential toxicity of the metals, especially for pharmaceutical applications. nih.govresearchgate.net This has spurred the development of transition-metal-free alternatives. A notable strategy for the C7-functionalization of indoles without a metal catalyst involves chelation-assisted C-H borylation using simple boron tribromide (BBr₃). nih.govresearchgate.net In this method, the installation of a pivaloyl group on the indole nitrogen directs the borylation to the C7 position. acs.org The reaction proceeds through the formation of a dibromoborane-substituted indole intermediate at the C7 position, which can be subsequently converted to the C7-Bpin substituted product. acs.org This C7-borylated indole is a versatile synthetic intermediate that can be transformed into a variety of other functional groups through well-established cross-coupling reactions, providing a metal-free pathway to compounds like this compound. acs.org This boron-mediated strategy can also be adapted to achieve C7-hydroxylation under mild conditions. nih.gov

Transition-Metal-Free Strategies for C7-Functionalization

Boron-Mediated C-H Borylation and Hydroxylation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering more efficient and atom-economical routes to complex molecules. In the realm of indole chemistry, boron-mediated C-H borylation represents a key strategy for introducing a versatile boronic acid or boronate ester group, which can then be converted into a variety of other functional groups.

For this compound, C-H borylation primarily targets the positions of highest kinetic acidity and those accessible through chelation-assisted or sterically-driven directing effects. While the C3 position of the indole nucleus is electronically favored for many reactions, modern catalytic systems enable selective borylation at other positions, including the challenging C7 site. Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of borylated aromatic compounds, including indoles. nih.gov The site selectivity can be an issue, but strategic use of directing groups or exploiting the intrinsic reactivity patterns can lead to desired isomers. nih.gov For instance, strategies have been developed for the C7-selective boronation of C3-substituted indoles through a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation sequence. acs.org

A metal-free approach using simple boron tribromide (BBr₃) has also been uncovered for the chelation-assisted C-H borylation of the benzene core of indoles, allowing for selective installation of a boron moiety at the C7 position. researchgate.net This transition-metal-free method can be extended to synthesize C7-hydroxylated indoles. researchgate.net The subsequent conversion of the C7-borylated intermediate to 7-chloro-1H-indol-7-ol is typically achieved through an oxidation reaction. Common reagents for this transformation include Oxone® or sodium perborate, which provide a mild and efficient means to replace the boryl group with a hydroxyl group.

Table 1: Representative Conditions for Boron-Mediated C-H Functionalization of Indoles

TransformationCatalyst/ReagentPositionKey Features
C-H Borylation[Ir(cod)OMe]₂ / dtbpyC7Iridium-catalyzed diboronation/selective protodeboronation sequence on C3-substituted indoles. acs.org
C-H BorylationBBr₃C7/C4Metal-free, chelation-assisted borylation directed by N1 or C3 pivaloyl groups. researchgate.net
C-H Hydroxylation1. BBr₃ 2. OxidantC7/C4Two-step, one-pot hydroxylation following boron-mediated C-H activation. researchgate.net

Synthesis of this compound Derivatives and Analogues

Practical and Scalable Synthetic Routes for this compound Scaffolds

The utility of this compound as a building block in medicinal chemistry and materials science necessitates the development of practical and scalable synthetic routes. Classical indole syntheses, such as the Fischer, Bartoli, or Reissert methods, can be adapted, but modern approaches often focus on step-economy and the avoidance of harsh reagents or purification by chromatography.

A notable practical synthesis has been reported for a derivative, methyl this compound-4-carboxylate, which allows for the preparation of multi-hundred gram quantities of the material without requiring any chromatographic purification. nih.gov Such routes are highly valuable for industrial applications. Another flexible and step-efficient method to access highly functionalized 7-aminoindoles from pyrrole-3-carboxaldehydes has been developed, which could be conceptually adapted. nih.gov This strategy involves a three-component Wittig reaction followed by an intramolecular Houben–Hoesch cyclization to construct the benzenoid portion of the indole. nih.gov

Scalability is a key consideration, and methods that utilize flow chemistry or avoid problematic reagents are favored. For example, the synthesis of 7-methyl-4-azaindole, a related heterocyclic scaffold, was achieved on a large scale by using a bromine atom as a placeholder that was removed in the final reductive cyclization step. researchgate.netenamine.net This highlights a general strategy where a temporary group facilitates the construction of the core structure and is removed at a late stage.

Table 2: Comparison of Synthetic Strategies for Indole Scaffolds

MethodStarting MaterialsKey StepsScalability Features
From Substituted Aniline2-Chloro-6-nitrotoluene derivativeBartoli indole synthesisEstablished but can have limitations with substituted substrates.
From Pyrrole (B145914)Pyrrole-3-carboxaldehydeWittig reaction, Houben–Hoesch cyclizationHigh flexibility for substitution patterns on the resulting indole. nih.gov
Placeholder StrategySubstituted pyridineUse of a removable bromine atom, final reductive cyclizationAllows for robust, large-scale synthesis by simplifying intermediate steps. researchgate.netenamine.net
Direct ElaborationThis compoundN/AA route to methyl this compound-4-carboxylate avoids chromatography entirely. nih.gov

Derivatization and Further Elaboration of this compound at Diverse Positions

Once the this compound scaffold is obtained, it can be further functionalized at various positions to create a library of diverse derivatives. The reactivity of the indole ring allows for substitution at the N1, C2, C3, and the benzenoid C4, C5, and C6 positions.

N1-Position: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, acylated, or sulfonylated. This is a common strategy to introduce protecting groups or to modulate the electronic properties and biological activity of the molecule.

C3-Position: The C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic attack. Classic reactions such as the Vilsmeier-Haack reaction (to install a formyl group), Mannich reaction (to introduce an aminomethyl group), and Friedel-Crafts acylation proceed readily at this site.

C2-Position: While less reactive than C3, the C2 position can be functionalized, often after the N1 and C3 positions are blocked. Directed ortho-metalation, where a directing group on the nitrogen atom guides a metalating agent (like an organolithium reagent) to the C2 position, is a powerful strategy. The resulting C2-lithiated species can be trapped with various electrophiles.

Benzene Ring (C4, C5, C6): Functionalization of the benzene ring of this compound is more challenging due to the deactivating effect of the chlorine atom and the higher reactivity of the pyrrole ring. However, directed metalation strategies or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on pre-functionalized substrates (e.g., bromo- or iodo-derivatives at C4, C5, or C6) are effective methods.

The C7-chloro substituent itself can be replaced through nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups elsewhere on the ring.

Electrophilic Substitution Reactions and their Modulation by the C7-Chlorine Substituent

Electrophilic substitution is a fundamental reaction of the indole nucleus. researchgate.net The delocalization of the nitrogen lone pair electrons into the ring system makes it highly electron-rich and reactive towards electrophiles, with a strong intrinsic preference for substitution at the C3 position. researchgate.net

The presence of the chlorine atom at the C7 position significantly modulates this reactivity. The C7-chloro substituent exerts two opposing electronic effects:

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond network. This effect is distance-dependent and deactivates the entire molecule towards electrophilic attack compared to unsubstituted indole.

Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the benzene ring's pi-system. This effect increases electron density, particularly at the positions ortho (C6) and para (C4) to the chlorine atom.

In an electrophilic aromatic substitution, the attacking electrophile adds to the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The stability of this intermediate determines the reaction's rate and regioselectivity.

Table 3: Predicted Outcome of Electrophilic Substitution on this compound

ReactionReagentExpected Major ProductRationale
NitrationHNO₃ / H₂SO₄7-Chloro-3-nitroindoleStrong preference for C3 substitution on the indole ring overcomes the directing effects on the benzene ring. researchgate.net
BrominationBr₂ in CCl₄3-Bromo-7-chloroindoleC3 is the most electronically favored position for electrophilic attack on the indole nucleus. researchgate.net
Friedel-Crafts AcylationRCOCl / AlCl₃3-Acyl-7-chloroindoleThe pyrrole ring is significantly more activated towards electrophiles than the chloro-substituted benzene ring.

Mechanistic Investigations of Chemical Transformations Involving 7 Chloroindole

Elucidation of Reaction Mechanisms for Site-Selective C7-Functionalization

Achieving selectivity for the C7 position typically requires strategic approaches, most notably through transition-metal-catalyzed C-H activation, often facilitated by a directing group attached to the indole (B1671886) nitrogen. rsc.orgnih.gov These directing groups coordinate to the metal catalyst, positioning it in close proximity to the C7-H bond and thereby favoring its activation over other C-H bonds in the molecule. researchgate.net

The mechanism of directed C7-functionalization often proceeds through the formation of a stable cyclometalated intermediate. This species is formed after the initial coordination of the directing group to the metal center, followed by an intramolecular C-H activation step.

In palladium-catalyzed reactions, for instance, the use of a phosphine-based directing group (N-PᵗBu₂) on the indole nitrogen has been shown to be effective for C7-functionalization. researchgate.net The catalytic cycle is proposed to involve the formation of a five-membered cyclopalladated intermediate. The existence of such key intermediates is not merely theoretical; in related systems, two distinct cyclopalladated intermediates have been isolated and characterized by X-ray crystallography, providing concrete evidence for this mechanistic pathway. researchgate.net This palladacycle is the central species that subsequently reacts with a coupling partner (e.g., an aryl halide or an olefin) in steps involving oxidative addition and reductive elimination to yield the C7-functionalized product and regenerate the active catalyst.

Table 1: Key Intermediates in Directed C7-Functionalization

Intermediate Type Metal Catalyst Directing Group Description
Cyclopalladated Intermediate Palladium (Pd) N-P(III) groups A stable five-membered ring formed by coordination of the directing group and intramolecular C-H activation at C7. Confirmed by X-ray analysis in related systems. researchgate.net

The choice of both the metal catalyst and the directing group is critical. For example, rhodium catalysts combined with an N-pivaloyl directing group have proven highly effective for the C7-alkenylation of indoles. nih.gov The mechanism is believed to proceed via a similar cyclometalated rhodacycle, where the carbonyl oxygen of the pivaloyl group coordinates to the rhodium center, facilitating the selective C7 C-H bond cleavage.

Density Functional Theory (DFT) has become an indispensable tool for dissecting the intricate details of reaction mechanisms that are often difficult to probe experimentally. mdpi.comresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, the characterization of transition states, and the quantification of electronic and steric effects. researchgate.netnih.gov

Theoretical investigations into the rhodium-catalyzed C7-functionalization of N-acyl indoles have provided significant insights. researchgate.net These studies corroborate the proposed mechanism involving a cyclometalated intermediate. Calculations reveal the energetic profile of the reaction, identifying the C-H activation step as a key energetic barrier. Furthermore, DFT can explain the role of additives, such as silver salts, which are often used in these reactions. For instance, calculations have clarified that additives like AgNTf₂ can enhance both reactivity and selectivity by facilitating the formation of the active cationic rhodium catalyst. researchgate.net

DFT studies on related systems, such as 4-chloro and 5-chloro-7-azaindole derivatives, have also demonstrated the power of computational methods to analyze molecular structures and intermolecular interactions, which are foundational to understanding reactivity. mdpi.comdntb.gov.ua

Table 2: Representative DFT Findings for Indole Functionalization

Study Focus System Key Finding Reference
Reaction Mechanism Rhodium-catalyzed C7-olefination of N-acyl indole The greater nucleophilicity of the C7 atom compared to the C2 atom facilitates the electrophilic attack of the Rh center, favoring C7-functionalization. researchgate.net
Regioselectivity Cycloaddition of 6,7-indolyne with 2-substituted furans The 6,7-indolyne is highly polarized, leading to substantial electrophilic substitution character in its cycloadditions, which controls the regioselectivity. nih.gov

Examination of Steric and Electronic Effects Governing Regioselectivity at the C7 Position

Regioselectivity, the preference for reaction at one position over another, is controlled by a delicate interplay of steric and electronic factors. wikipedia.orgresearchgate.net In the context of 7-chloroindole functionalization, these effects are paramount in overcoming the inherent reactivity preference for the C2 and C3 positions.

The primary strategy for achieving C7 selectivity is the use of bulky directing groups on the indole nitrogen. researchgate.net Groups like pivaloyl or di-tert-butylphosphinoyl serve a dual purpose. researchgate.netnih.gov Electronically, they coordinate to the metal catalyst. Sterically, their bulkiness physically obstructs the C2 position and creates a conformational preference that brings the metal catalyst into close proximity with the C7-H bond, effectively shielding other positions. researchgate.netnih.gov This steric shielding is crucial for high reactivity and C7-selectivity.

Electronic effects also play a critical role. The chlorine atom at the C7 position is an electron-withdrawing group, which influences the electron density distribution around the indole ring. DFT calculations on substituted N-acyl indoles have shown that the nucleophilicity of the carbon atoms is a key determinant of regioselectivity. researchgate.net For an unsubstituted N-acyl indole, the C7 atom possesses greater nucleophilicity than the C2 atom, which favors the electrophilic attack by the rhodium catalyst at the C7 position, leading to the observed 7-olefination product. researchgate.net

Conversely, the electronic nature of substituents elsewhere on the ring can dramatically alter the outcome. For example, placing a strong electron-withdrawing group like trifluoromethyl (CF₃) at the C6 position of an N-acyl indole reverses the regioselectivity, favoring functionalization at C2. researchgate.net This is attributed to a combination of steric hindrance around the C7 position created by the adjacent CF₃ group and electronic deactivation of the C7-H bond. researchgate.net

Studies on the cycloaddition reactions of indolynes further underscore the importance of electronic effects. The 6,7-indolyne intermediate exhibits remarkable regioselectivity that is dependent on the electronic nature of the reaction partner. nih.gov This is due to the highly polarized nature of the aryne triple bond, a direct result of the influence of the indole nitrogen. This inherent polarity dictates the preferred orientation of approach for both electron-donating and electron-withdrawing reactants. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂)

Structure Activity Relationship Sar and Computational Studies of 7 Chloroindole Analogues

Quantitative Structure-Activity Relationship (QSAR) Analyses

The position of the halogen atom on the indole (B1671886) ring is a critical determinant of biological activity. Studies comparing different halogenated isomers of indole derivatives consistently demonstrate that the placement of the halogen, including at the C-7 position, can drastically alter the compound's interaction with biological targets. For instance, in a series of 1H-indole-2-carboxamides developed as CB1 allosteric modulators, the position of a chloro group on the phenyl ring attached to the indole core was found to be significant. nih.gov While a chloro group was preferred at the 3-position of the phenyl ring, halogenation on the indole ring itself also played a role in modulating activity. nih.gov

An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid revealed that different halogen atoms and their substituted positions have a significant effect on the crystal structures and molecular π–π stacking motifs. rsc.org This highlights the profound impact of halogen placement on the solid-state properties of these compounds, which can in turn influence their solubility and bioavailability.

In the context of factor Xa inhibitors, an indole-based P1 moiety was designed where a 3-chloro substituent was intended to interact with Tyr228 in the enzyme's active site. nih.gov This specific placement was crucial for achieving high potency. The preference for a chloro group over a methyl group in this position was attributed to the stronger hydrophobicity of the chloro-substituted aromatic ring. nih.gov

The following table summarizes the effect of substituent positioning on the biological activity of various indole derivatives, illustrating the importance of the substitution pattern for therapeutic efficacy.

Compound ClassTargetKey Findings on Substituent EffectsReference
1H-indole-2-carboxamidesCB1 ReceptorChloro group substitution at the 3-position of a phenyl ring enhanced potency. nih.gov
Indole-3-carboxylic acidsNot Applicable (Crystal Structure Analysis)Halogen type and position significantly affect crystal packing and intermolecular interactions. rsc.org
Indole-based Factor Xa InhibitorsFactor XaA 3-chloroindole P1 moiety showed increased binding energy compared to 3-methylindole (B30407) due to hydrophobicity and interaction with Gly218. nih.gov
1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivativesCOX-2Steric and electrostatic interactions, influenced by substituents, are primary drivers of enzyme-ligand interaction. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques provide invaluable insights into the molecular properties of 7-chloroindole analogues and their interactions with biological macromolecules. These methods allow for the rational design of more potent and selective compounds.

DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations can predict the reactivity and stability of this compound derivatives. For instance, DFT calculations have been used to analyze the frontier molecular orbitals of halogen-substituted indole derivatives to understand their intermolecular interactions. researchgate.net The electronic effects of the chlorine atom at the 7-position, being an electron-withdrawing group, can influence the indole ring's susceptibility to electrophilic or nucleophilic attack, as well as its ability to participate in hydrogen bonding and π-stacking interactions.

Computational MethodInvestigated PropertyKey InsightsReference
DFTFrontier Molecular Orbitals (HOMO-LUMO)Analysis of intermolecular interactions and reactivity. researchgate.net
DFTCrystal Structure and Intermolecular InteractionsRevealed the dominant role of dispersion energy in the stability of the framework of some halogenated indole derivatives. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding modes of this compound analogues to their protein targets. Docking studies on various indole derivatives have revealed key interactions that contribute to their biological activity. For example, in the development of 7-azaindole (B17877) analogs as PARP inhibitors, molecular docking studies showed that these compounds could bind effectively to the 6NRH protein target. ijper.org Similarly, docking of a novel 7-azaindole derivative into the adenosine-binding pocket of the DDX3 protein revealed key interactions with Tyr200 and Arg202, with a good docking score of -7.99 kcal/mol. nih.gov

In a study on indole-based diaza-sulphonamides as potential anticancer agents, molecular docking analysis against the JAK-3 protein showed binding affinities ranging from -8.8 to -9.7, indicating strong interaction with the target. nih.gov For a series of 3-chloroindole-7-yl-based factor Xa inhibitors, X-ray crystallography confirmed the docking predictions, showing the indole group hydrogen-bonding with the carbonyl of Gly218. nih.gov

The following table presents a summary of molecular docking studies on chloroindole and related analogues.

Compound SeriesTarget Protein (PDB ID)Docking Score / Binding EnergyKey InteractionsReference
7-Azaindole AnalogsPARP-1 (6NRH)Not specified, but good binding reportedNot specified ijper.org
7-Azaindole Derivative (7-AID)DDX3 (2I4I)-7.99 kcal/molπ-interactions and hydrogen bonds with Tyr200 and Arg202 nih.gov
Indole based diaza-sulphonamidesJAK-3-8.8 to -9.7Hydrogen bonding, similar binding to doxorubicin nih.gov
3-Chloroindole-7-yl-based inhibitorsFactor XaNot specified, but potent inhibition (IC50 = 2.4 nM for compound 20)Hydrogen bond with Gly218, interaction of 3-chloro substituent with Tyr228 nih.gov

Beyond static docking, computational methods can predict the dynamic behavior of this compound analogues in a biological environment. Molecular dynamics (MD) simulations, for instance, can provide insights into the stability of ligand-protein complexes over time, the role of solvent molecules, and conformational changes that may occur upon binding. While specific MD studies on this compound are not detailed in the provided search results, the general applicability of these methods is well-established for predicting the behavior of small molecules in biological systems. researchgate.net

Pharmacophore Identification in this compound-Based Chemical Space

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound-based compounds, identifying a common pharmacophore is crucial for designing new molecules with improved activity and for virtual screening of compound libraries.

A study on factor Xa inhibitors identified a critical P1 pharmacophore based on a 3-chloroindole-7-yl moiety. nih.gov This pharmacophore includes a hydrogen-bonding feature from the indole NH group and a hydrophobic feature from the 3-chloro substituent. nih.gov The development of pharmacophore models generally involves aligning a set of active compounds and extracting the common features responsible for their activity. researchgate.netdergipark.org.tr These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore ModelKey FeaturesApplicationReference
Based on 3-chloroindole-7-yl-based Factor Xa inhibitorsHydrogen bond donor (indole NH), Hydrophobic group (3-chloro substituent)Design of potent and selective Factor Xa inhibitors. nih.gov
General Ligand-Based and Structure-Based ModelsHydrogen bond acceptors/donors, hydrophobic features, aromatic rings, excluded volumes.Virtual screening, lead optimization, and de novo design. researchgate.netdergipark.org.trijper.org

The "Magic Chloro Effect" and its Implications for this compound Medicinal Chemistry

Detailed research findings have illustrated the tangible benefits of the chloro-substituent in various indole-based compounds. For instance, in the development of Factor Xa inhibitors, which are crucial anticoagulant agents, the incorporation of a 3-chloroindole moiety has been shown to be energetically favorable. eurochlor.org An in-depth analysis suggested that the increased binding energy of 3-chloroindole-containing compounds compared to their 3-methylindole counterparts is primarily due to the more hydrophobic nature of the chloro-substituted compounds and an enhanced interaction with the Gly218 backbone of the enzyme. nih.gov While this example highlights a different substitution pattern, it underscores the significant impact a chloro group can have on the binding energetics of indole-based inhibitors.

The versatility of the chlorine atom allows it to mimic other functional groups, such as a methyl group in terms of size and lipophilicity, or a more electron-withdrawing group, depending on its position on the aromatic ring. This chameleon-like character makes it a valuable tool in the medicinal chemist's arsenal (B13267) for lead optimization.

A prime example of the "Magic Chloro Effect" in a related heterocyclic system is observed in a series of 7-chloroquinolinehydrazones evaluated for their anticancer activity. These compounds demonstrated potent cytotoxic effects against a wide range of cancer cell lines, with some derivatives exhibiting submicromolar GI50 values. mdpi.com The presence of the 7-chloro substituent on the quinoline (B57606) ring was found to be a critical determinant of their potent anticancer activity.

Furthermore, studies on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as inhibitors of EGFRT790M and BRAFV600E kinases have provided compelling evidence for the positive impact of a chloro-substituent on anticancer activity. Several of these chlorinated indole derivatives displayed significant antiproliferative activity with GI50 values in the nanomolar range.

Table 1: Anticancer Activity of Chloro-Substituted Indole Derivatives

Compound Target/Cell Line IC50/GI50 (nM)
3e (m-piperidinyl derivative) EGFRT790M 68
3b LOX-IMVI (melanoma) -
5a - 29-78
5b - 29-78
5c - 29-78

Data sourced from a study on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives.

Computational studies on indole and its aza-analogs, such as 7-azaindole, provide a theoretical framework for understanding the electronic influence of substituents. These studies help in predicting how the introduction of a chlorine atom at the 7-position will alter the electron density, dipole moment, and other electronic properties of the indole ring system. This, in turn, affects the molecule's ability to engage in crucial interactions, such as hydrogen bonding and π-π stacking, with its biological target.

In essence, the "Magic Chloro Effect" in the context of this compound medicinal chemistry is a testament to the profound and multifaceted role that a single chlorine atom can play in drug design. It serves as a powerful strategy for optimizing lead compounds, often leading to the discovery of more potent and effective therapeutic agents.

Pharmacological and Biological Research Applications of 7 Chloroindole

Medicinal Chemistry Applications

In medicinal chemistry, 7-Chloroindole serves as a crucial intermediate for the synthesis of more complex molecules designed to interact with biological systems. chemimpex.com Its structure allows for functionalization, enabling chemists to create libraries of derivatives for screening and development. chemimpex.com

The indole (B1671886) nucleus is a core component of many drugs, and researchers have extensively focused on creating indole-based compounds with novel pharmacological properties. benthamscience.com this compound is utilized as a precursor in the synthesis of new potential therapeutic agents. chemimpex.com The development of indole derivatives is a significant area of research in the pursuit of treatments for a wide range of diseases, leveraging the indole scaffold's ability to mimic peptide structures and bind to proteins.

Indole derivatives are a major class of therapeutic agents investigated for their anticancer and anti-inflammatory activities. nih.gov The this compound structure is considered a valuable starting point in the development of potential new drugs in these areas. chemimpex.com Research has shown that various phytochemicals, including indole-based compounds, can modulate signaling pathways involved in both inflammation and cancer, such as those involving nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and cyclooxygenase-2 (COX-2). nih.govnih.gov

For instance, studies on related indole-2-one derivatives have demonstrated the inhibition of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and COX-2 in macrophages. nih.gov While these studies may not use this compound directly, they highlight the potential of the chlorinated indole framework in generating molecules with anti-inflammatory effects. Similarly, the development of 7-chloroquinoline (B30040) hydrazones as potent anticancer agents underscores the utility of the chloro-substituted heterocyclic motif in designing molecules that can destroy cancer cells. nih.gov

The therapeutic potential of indole-based compounds extends to neurodegenerative diseases (NDs) like Alzheimer's and Parkinson's disease. nih.gov The complexity of these diseases has led researchers to investigate multifunctional compounds, and the indole scaffold is a promising platform for this purpose. nih.gov

Specifically, this compound has been identified in the literature as a chemical inhibitor of non-apoptotic cell death, suggesting a therapeutic potential for conditions such as ischemic brain injury. nih.gov This points to a direct line of research exploring this compound and its derivatives for treating neurological damage. The broader class of indole compounds is investigated for various mechanisms relevant to neurodegeneration, including the inhibition of enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in managing symptoms of Parkinson's and Alzheimer's diseases, respectively. nih.govmdpi.com

Derivatives of this compound are investigated for their ability to inhibit specific enzymes and modulate biological pathways. In the context of cancer research, various indole-based compounds have been designed to inhibit protein kinases that are crucial for tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. mdpi.com

In anti-inflammatory research, compounds derived from indole skeletons have been shown to inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key to the inflammatory response. nih.gov Furthermore, in antimicrobial studies, chloroindoles have been observed to downregulate the expression of virulence genes in pathogenic bacteria, suggesting a mechanism that goes beyond simple cell killing to interfere with the pathogen's ability to cause disease. nih.gov

Antimicrobial and Antibiofilm Research

This compound has been a subject of research for its ability to combat bacterial pathogens, particularly through mechanisms that involve inhibiting biofilm formation—a key factor in chronic infections and antibiotic resistance.

Detailed studies have examined the effects of this compound and other halogenated indoles against specific and clinically relevant bacteria.

Vibrio parahaemolyticus

Vibrio parahaemolyticus is a significant cause of seafood-borne gastroenteritis. frontiersin.org Research into novel antimicrobial strategies has identified this compound as a compound with notable biological activity against this pathogen. A study comparing 16 different halogenated indoles found that this compound effectively inhibits biofilm formation. frontiersin.orgnih.gov Unlike some other chloroindoles that also inhibited the growth of planktonic (free-swimming) cells, this compound showed a strong antibiofilm effect at concentrations that did not affect planktonic cell growth. frontiersin.orgnih.gov It exhibited a moderate minimum inhibitory concentration (MIC) of 200 μg/mL. frontiersin.orgnih.gov This selective action on biofilms makes it an interesting candidate for antivirulence strategies. frontiersin.org Further investigations revealed that chlorinated indoles, including this compound, can cause visible damage to the bacterial cell membrane. frontiersin.orgresearchgate.net

CompoundMinimum Inhibitory Concentration (MIC) in V. parahaemolyticusKey Research Finding
This compound 200 µg/mL frontiersin.orgnih.govInhibited biofilm formation without affecting planktonic cell growth at the same concentrations. frontiersin.orgnih.gov
4-Chloroindole (B13527) 50 µg/mL frontiersin.orgnih.govInhibited both biofilm formation and planktonic cell growth. frontiersin.orgnih.gov
Indole (unsubstituted) 400 µg/mL frontiersin.orgnih.govExhibited mild inhibitory effects. frontiersin.orgnih.gov

Data sourced from studies on halogenated indoles against Vibrio parahaemolyticus. frontiersin.orgnih.gov

Uropathogenic Escherichia coli (UPEC)

UPEC is a primary cause of urinary tract infections (UTIs), often associated with persistent biofilm formation. nih.gov Research on chloroindoles as potential antimicrobial and antibiofilm agents against UPEC has yielded important structure-activity relationship (QSAR) insights. nih.govnih.gov In a study that screened numerous indole derivatives, it was found that substitutions at the fourth and fifth positions of the indole ring were favorable for antimicrobial activity. nih.govnih.gov Conversely, the same 3D-QSAR analysis indicated that substitution at the seventh position—as in this compound—was unfavorable for this specific activity against UPEC. nih.gov This finding is crucial as it guides medicinal chemistry efforts, suggesting that for combating UPEC, isomeric forms like 4-chloroindole or 5-chloroindole (B142107) may be more promising leads than this compound. nih.govnih.gov

Compound ClassTarget PathogenKey Research Finding from QSAR Analysis
Chloroindoles Uropathogenic Escherichia coli (UPEC)Substitution at the 4th and 5th positions of the indole ring is favorable for antimicrobial activity. nih.govnih.gov
7-Substituted Indoles Uropathogenic Escherichia coli (UPEC)Substitution at the 7th position of the indole moiety was found to be unfavorable for antimicrobial activity. nih.gov

Data sourced from studies on chloroindoles against Uropathogenic Escherichia coli. nih.govnih.gov

Investigations into Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Reactive Oxygen Species Production, Virulence Factor Inhibition)

The antimicrobial effects of this compound and its derivatives are attributed to a multi-faceted mechanism of action that targets key bacterial processes. Research has focused on three primary areas: the disruption of the cell membrane, the generation of damaging reactive oxygen species (ROS), and the inhibition of virulence factors that contribute to pathogenicity.

Cell Membrane Disruption A significant mechanism by which chloroindoles exert their antimicrobial effect is through direct damage to the bacterial cell membrane. Studies on Vibrio parahaemolyticus have shown that treatment with chlorinated indoles, including 4-chloroindole and this compound, results in visible damage to the cell membrane. nih.govresearchgate.net This disruption compromises the integrity of the bacterial envelope, a critical barrier that maintains cellular homeostasis. The membrane damage can be visualized through techniques like scanning electron microscopy, which reveals morphological changes and lysis of bacterial cells. frontiersin.org The ability to permeabilize the membrane is a key aspect of their bactericidal action. For instance, assays using fluorescent nucleic acid dyes like SYTOX Green, which can only enter cells with compromised membranes, show increased fluorescence upon treatment with membrane-active agents, confirming membrane disruption. researchgate.net

Reactive Oxygen Species (ROS) Production Investigations into the antimicrobial mechanisms of chloroindoles also explore their ability to induce oxidative stress through the production of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydroxyl radicals, can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). nih.gov This probe is cell-permeable and fluoresces upon oxidation by ROS. Studies on uropathogenic Escherichia coli (UPEC) have utilized this method to assess whether chloroindole treatment leads to an increase in ROS levels, suggesting that the induction of oxidative stress is a potential component of their antimicrobial activity. nih.gov

Virulence Factor Inhibition Beyond direct killing, this compound acts as an antivirulence agent by inhibiting factors that bacteria use to cause disease. This is a promising therapeutic strategy as it may exert less selective pressure for the development of resistance compared to traditional antibiotics. nih.gov Research has demonstrated that this compound effectively inhibits biofilm formation, a process where bacteria encase themselves in a protective matrix, in pathogens like V. parahaemolyticus. nih.gov It also curtails bacterial motility and the activity of enzymes like proteases. nih.gov Studies on other halogenated indoles, such as 7-fluoroindole (B1333265), have shown a marked reduction in a wide array of virulence factors in Pseudomonas aeruginosa, including quorum-sensing (QS) regulated molecules, siderophores, and protease activity, without necessarily inhibiting planktonic cell growth. nih.govoup.com This suggests that halogenated indoles can interfere with the signaling pathways that control the expression of virulence genes. nih.govfrontiersin.org

Comparative Efficacy Studies with Other Halogenated Indole Derivatives

The antimicrobial and antivirulence efficacy of indole derivatives is significantly influenced by the type and position of the halogen substituent on the indole ring. Comparative studies have been conducted to understand these structure-activity relationships.

In research involving Vibrio parahaemolyticus, both 4-chloroindole and this compound demonstrated inhibitory effects on cell growth and biofilm formation. nih.gov However, their potencies differed significantly. 4-chloroindole was found to be a more potent inhibitor of planktonic cell growth, with a minimum inhibitory concentration (MIC) of 50 μg/mL, and it inhibited over 80% of biofilm formation at just 20 μg/mL. nih.govresearchgate.net In contrast, this compound had a weaker effect on cell growth (MIC of 200 μg/mL) but was still able to inhibit biofilm formation at concentrations that did not affect planktonic growth. nih.govresearchgate.net This indicates that this compound may act more specifically as an antivirulence agent against V. parahaemolyticus compared to 4-chloroindole, which has stronger bactericidal properties. nih.gov

Similarly, studies on Pseudomonas aeruginosa have highlighted the superior potency of 7-fluoroindole compared to other indole derivatives like indole, 7-hydroxyindole, and indole-3-acetic acid in reducing virulence factors. oup.comresearchgate.net When compared with 5-fluoroindole (B109304) and 6-fluoroindole, 7-fluoroindole was particularly effective at inhibiting biofilm formation and hemolytic activity. oup.com Research on various pathogens has consistently shown that halogenation of the indole ring, particularly with chlorine, fluorine, or iodine, enhances antimicrobial and antivirulence properties compared to the unsubstituted indole parent molecule. nih.govnih.gov

The following table summarizes the comparative efficacy of this compound and related halogenated derivatives against Vibrio parahaemolyticus.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Key ObservationReference
This compoundVibrio parahaemolyticus200 µg/mLInhibits biofilm formation without affecting planktonic cell growth. nih.gov
4-ChloroindoleVibrio parahaemolyticus50 µg/mLPotent inhibitor of both cell growth and biofilm formation. nih.gov
IndoleVibrio parahaemolyticus400 µg/mLMild inhibitory effect on cell growth. nih.gov

Synthetic Cannabinoid Analogues and Receptor Binding Studies

The indole scaffold is a core component of many synthetic cannabinoids, a large group of new psychoactive substances (NPS) that mimic the effects of cannabis by binding to human cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. nih.govresearchgate.net The affinity of these compounds for the CB1 receptor is a major predictor of their psychoactivity and pharmacological effects. nih.govmdpi.com

To understand the structure-activity relationship between halogenation of the indole core and CB1 receptor affinity, a study was conducted on chlorinated analogues of the synthetic cannabinoid MDMB-CHMICA. nih.govresearchgate.net In this research, five isomers were synthesized, differing only in the position of the chlorine atom on the indole ring (positions 2, 4, 5, 6, and 7). nih.gov

The binding affinities of these analogues for the human CB1 (hCB1) receptor were determined and expressed as Ki values, where a lower Ki value indicates a higher binding affinity. All five chloroindole isomers displayed affinities in the low nanomolar range (Ki = 0.58–9.8 nM). nih.govresearchgate.net

The results showed that chlorination at the 7-position, creating the this compound analogue, largely retained the high binding affinity of the parent compound. nih.govresearchgate.net Specifically, the this compound analogue of MDMB-CHMICA exhibited a Ki value of 0.61 nM. This was comparable to the affinity of the non-chlorinated parent compound, MDMB-CHMICA (Ki = 0.58 nM), and the potent synthetic cannabinoid JWH-018 (Ki = 2.69 nM). nih.gov In contrast, chlorination at positions 4 and 5 resulted in a reduced binding affinity for the hCB1 receptor. nih.gov These findings suggest that the 7-position of the indole core in this class of synthetic cannabinoids is a substitution-tolerant site for halogenation, maintaining potent receptor engagement.

The table below presents the hCB1 receptor binding affinities for the chloroindole analogues of MDMB-CHMICA.

CompoundKi (nM) at hCB1 ReceptorReference
MDMB-CHMICA (Parent Compound)0.58 nih.gov
2-Chloroindole analogue0.89 nih.gov
4-Chloroindole analogue9.8 nih.gov
5-Chloroindole analogue3.8 nih.gov
6-Chloroindole (B17816) analogue0.74 nih.gov
This compound analogue0.61 nih.gov

Occurrence and Bioactivity of Natural Products Containing this compound Moieties

Indole alkaloids are a vast and structurally diverse class of natural products, renowned for their wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. nih.govmdpi.com These compounds are synthesized by plants, fungi, and bacteria as secondary metabolites. nih.gov While thousands of indole-containing natural products have been isolated, those featuring a halogen substituent are less common, and natural products containing a specific this compound moiety are particularly rare.

Fungi and marine organisms are known sources of halogenated indole alkaloids. For example, streptochlorin, an indole derivative with a chlorine atom, is known for its fungicidal activity. nih.gov Many bioactive natural products contain a hexahydropyrrolo[2,3-b]indole (HPI) core, which can be halogenated, though bromination is more frequently reported than chlorination. ub.edu

Despite the rarity of naturally occurring this compound compounds, the broader family of chlorinated natural products exhibits significant bioactivity. The presence of a chlorine atom can profoundly alter a molecule's pharmacological properties, often enhancing its potency or modifying its mechanism of action. The pursuit of isolating novel natural products continues, and exploration of unique environments like mangrove ecosystems and deep-sea vents may yet uncover natural sources of this compound or its derivatives. mdpi.com

Role in Plant Growth Regulation through Indole Analogues

Indole derivatives are central to the regulation of plant growth and development. frontiersin.orgresearchgate.net The most well-known of these is Indole-3-acetic acid (IAA), a member of the auxin class of phytohormones that controls cell division, elongation, and differentiation. frontiersin.orgnih.gov The role of this compound itself in plant growth is not established, but research into its chlorinated analogue, 4-chloroindole-3-acetic acid (4-Cl-IAA), provides significant insight into how halogenation affects auxin activity.

4-Cl-IAA is a naturally occurring, highly potent auxin that was first isolated from the immature seeds of pea plants (Pisum sativum). researchgate.net Compared to its non-halogenated counterpart, IAA, 4-Cl-IAA exhibits unique and often stronger biological activity. It can stimulate ethylene (B1197577) production and fruit growth in a manner distinct from IAA. The presence of the chlorine atom at the 4-position of the indole ring is thought to protect the molecule from rapid enzymatic degradation within the plant, allowing it to persist longer and exert a more pronounced effect.

The study of such indole analogues is crucial for understanding the precise mechanisms of hormonal signaling in plants. frontiersin.orgnih.gov While this compound is not a known phytohormone, the established activity of 4-Cl-IAA demonstrates that the chlorinated indole scaffold can play a significant role in plant growth regulation, suggesting a potential area for future research in agrochemicals. nih.govchemimpex.com

Applications in Materials Science and Emerging Technologies

Development of Organic Semiconductors and Polymeric Materials

The intrinsic electronic characteristics of the indole (B1671886) nucleus, combined with the modifying effects of halogen substitution, position 7-chloroindole as a compound of interest in the field of organic electronics. It serves as a foundational structure in the development of organic semiconductors and specialized polymers, which are critical components in a range of electronic devices. chemimpex.com The electronic properties of materials derived from this compound can be finely tuned, enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Research into indole derivatives has shown their potential in creating semiconductor materials. For instance, the historic dye Tyrian purple, an indigoid compound derived from brominated indoles, has been identified as a biocompatible semiconductor. sigmaaldrich.com This highlights the inherent semiconducting capabilities of the indole framework, which can be modulated by halogenation. The integration of this compound into polymeric chains or as a component in small molecule semiconductors can influence key parameters like charge carrier mobility and energy levels, which are crucial for the efficiency and stability of electronic devices. chemimpex.com The stability and reactivity of this compound make it a suitable component for creating new polymers and coatings with tailored electronic functionalities. chemimpex.com

Below is a table summarizing the key properties of this compound relevant to its application in materials science.

PropertyValue
CAS Number 53924-05-3
Molecular Formula C₈H₆ClN
Molecular Weight 151.6 g/mol
Appearance Brown crystalline powder
Melting Point 53-59 °C

This data is compiled from multiple sources. chemimpex.com

Precursors for Advanced Dyes, Pigments, and Colorants

This compound is a valuable intermediate in the synthesis of a variety of dyes and pigments, where it contributes to the final color properties of different materials. chemimpex.com The indole structure is the basis for the indigoid class of dyes, one of the oldest known classes of natural colorants. The specific substitution on the indole ring, including the position and nature of the halogen, plays a critical role in determining the resulting color.

Enzymatic processes have been explored for the synthesis of indigo (B80030) dyes from various indole derivatives. Studies have demonstrated the conversion of other chloroindole isomers, such as 4-chloroindole (B13527), 5-chloroindole (B142107), and 6-chloroindole (B17816), into colored products, yielding shades of green, light blue, and purple, respectively. mdpi.com This indicates the potential for this compound to serve as a precursor to novel colorants through similar biosynthetic or chemical pathways. The resulting halogenated indigo dyes often exhibit different colors and properties compared to the parent indigo molecule.

The application of indole-based dyes extends to various industries. For example, hydroxyindole derivatives have been successfully used to create melanin-like dyes for hair and skin, producing a range of colors from brown to black. google.com This underscores the versatility of the indole scaffold in creating colorants for diverse applications. The stability and reactivity of this compound allow for its incorporation into larger molecular structures, enabling the development of advanced dyes and pigments with enhanced color properties. chemimpex.com

The following table shows examples of colors produced from different substituted indoles, illustrating the influence of substitution on the final color.

Indole DerivativeResulting Dye Color
4-ChloroindoleGreen
5-ChloroindoleLight Blue
6-ChloroindolePurple
7-HydroxyindoleRed-Brown
5-HydroxyindoleDark Brown

Data derived from research on enzymatic dyeing and hair colorant studies. mdpi.comgoogle.com

Utilization in the Creation of Fluorescent Probes for Biological Imaging

In the realm of biotechnology and medical research, this compound serves as a key component in the design of fluorescent probes. chemimpex.com These probes are essential tools for biological imaging, a technique that allows scientists to visualize and study cellular processes and molecular interactions within living systems with high sensitivity and resolution. chemimpex.comnih.gov

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. The structure of a probe typically consists of a fluorophore (the light-emitting part), a recognition group that selectively binds to a specific target molecule (analyte), and sometimes a linker. nih.gov The indole ring, with its unique electronic structure, is a common scaffold for fluorophores. By chemically modifying the this compound core, researchers can create probes that "turn on" or change their fluorescent signal upon binding to a specific ion or molecule of interest, such as metal ions or reactive oxygen species. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for 7 Chloroindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of 7-chloroindole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H-NMR spectroscopy, the chemical shifts (δ) are influenced by the electron density around the protons. oregonstate.edu The protons on the aromatic rings are deshielded and appear downfield, typically between 7 and 9 ppm. oregonstate.edu The N-H proton of the indole (B1671886) ring is also characteristically downfield.

Table 1: Predicted NMR Data for this compound

¹H-NMR Data (Predicted) ¹³C-NMR Data (Predicted)
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
N-H ~8.1-8.3 C-2 ~125
H-2 ~7.2-7.3 C-3 ~102
H-3 ~6.5-6.6 C-3a ~128
H-4 ~7.6-7.7 C-4 ~121
H-5 ~7.0-7.1 C-5 ~122
H-6 ~7.0-7.1 C-6 ~120
C-7 ~115
C-7a ~133

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The nominal molecular weight of this compound (C₈H₆ClN) is 151.59 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of roughly 3:1. youtube.com This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for indole derivatives involve the loss of small molecules or radicals. For this compound, key fragmentation could include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the pyrrole (B145914) ring, leading to characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Comment
[M]⁺ 151 Corresponding to the ³⁵Cl isotope.
[M+2]⁺ 153 Corresponding to the ³⁷Cl isotope (approx. 3:1 ratio with M⁺).
[M-Cl]⁺ 116 Loss of a chlorine radical.
[M-HCN]⁺ 124 Loss of hydrogen cyanide from the pyrrole ring.

Note: The relative intensities of fragment ions can vary with the ionization method and energy.

Infrared (IR) and Ultraviolet-Visible (UV/VIS) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV/VIS spectroscopy provide complementary information regarding the functional groups and conjugated electronic systems within the this compound molecule.

Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. libretexts.org The IR spectrum of this compound will display characteristic absorption bands confirming its key structural features. pressbooks.pubvscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium, Sharp
Aromatic C-H Stretch 3000-3100 Medium
C=C Aromatic Ring Stretch 1450-1600 Medium-Strong
C-N Stretch 1200-1350 Medium
C-Cl Stretch 600-800 Strong

Source: General IR absorption ranges for functional groups. libretexts.org

Ultraviolet-Visible (UV/VIS) Spectroscopy UV/VIS spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems. pharmacyconcepts.in The indole ring system is a chromophore that absorbs UV light. msu.edu The spectrum of this compound is expected to show strong absorption in the near-UV region. The presence of the chlorine atom, an auxochrome, may cause a small shift in the wavelength of maximum absorption (λmax) compared to unsubstituted indole. researchgate.net

Table 4: Expected UV/VIS Absorption Data for this compound

Solvent λmax (nm) Electronic Transition
Ethanol/Methanol ~220, ~270 π → π*

Note: λmax values are estimates based on the indole chromophore and can vary with solvent polarity. researchgate.netamazonaws.com

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for the analysis and purification of this compound. chemrevlett.compensoft.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The purity of this compound is often reported based on HPLC analysis, with typical purities for commercial products being ≥97%. sigmaaldrich.com Method validation ensures the accuracy and precision of the quantitative analysis. researchgate.net

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds like this compound. copernicus.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. rsc.orgnih.gov The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interactions with the stationary phase. GC analysis is effective for monitoring reaction progress and identifying byproducts in the synthesis of indole derivatives. researchgate.net

Table 5: Typical Chromatographic Conditions for this compound Analysis

Technique Column Mobile Phase / Carrier Gas Detector
HPLC Reverse Phase (e.g., Newcrom R1, C18) sielc.comresearchgate.net Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.com UV

| GC | DB-5MS (5%-Phenyl-methylpolysiloxane) or similar rsc.org | Inert Gas (e.g., Helium, Nitrogen) | FID, MS |

Metabolic Studies and Biotransformation Pathways of 7 Chloroindole

In Vitro Metabolism of 7-Chloroindole Analogues (e.g., Human Liver Microsome Incubations)

In vitro metabolism studies are fundamental for predicting the in vivo metabolic pathways of a compound. Human liver microsomes are a common and effective tool for these investigations as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.comoyc.co.jp The general procedure for such a study involves incubating the test compound with liver microsomes in the presence of necessary cofactors, like NADPH, and then analyzing the resulting mixture to identify metabolites. thermofisher.comnih.gov

While specific studies on this compound are not extensively detailed in the public domain, the metabolism of its analogues, particularly other halogenated indoles and indole-based compounds, provides significant insights. For example, studies on the metabolism of indomethacin (B1671933) phenethylamide, which contains a chloro-substituted indole (B1671886) moiety, have been conducted using rat, mouse, and human liver microsomes. researchgate.net These studies help in identifying the primary sites of oxidation and the major metabolic routes. researchgate.net

Similarly, research on synthetic cannabinoids with an azaindole core, an analogue of indole, has utilized pooled human liver microsome (pHLM) assays to predict and confirm metabolic pathways. researchgate.netnih.gov These studies typically involve incubating the compound with pHLM and an NADPH-regenerating system at 37°C. oyc.co.jp The reactions are then stopped at various time points and the samples are analyzed, usually by liquid chromatography-mass spectrometry (LC-MS), to detect the parent compound and its metabolites. researchgate.netresearchgate.net

The following table outlines a typical experimental setup for an in vitro metabolism study using human liver microsomes.

ParameterDescriptionTypical Conditions
Enzyme Source Pooled Human Liver Microsomes0.2 - 0.5 mg/mL protein concentration nih.gov
Test Compound This compound analogueVaries (e.g., 10 µM) nih.govresearchgate.net
Cofactor NADPH or an NADPH-regenerating systeme.g., 1 mM NADPH researchgate.net
Buffer Phosphate bufferpH 7.4 nih.gov
Incubation Temp Physiological temperature37°C nih.gov
Incubation Time Varies to determine rate0 to 60 minutes thermofisher.com
Analysis LC-MS/MSTo identify and quantify parent and metabolites if-pan.krakow.pl

Identification and Characterization of Metabolites and Biotransformation Products

The identification of metabolites is a critical step in understanding the biotransformation of a compound. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for this purpose. if-pan.krakow.pl It allows for the separation, detection, and structural elucidation of metabolites present in the incubation mixtures. researchgate.net

Based on the metabolism of analogous indole compounds, the biotransformation of this compound is expected to involve several key enzymatic reactions. The primary routes of metabolism for indole-containing structures are oxidation reactions catalyzed by CYP enzymes. mdpi.com For halogenated compounds, metabolism can involve hydroxylation, dehalogenation, and subsequent conjugation reactions. nih.gov

Studies on 7-azaindole-derived synthetic cannabinoids have shown that major metabolic pathways include hydroxylation of the indole ring and alkyl side chains, as well as amide hydrolysis. researchgate.netnih.gov For this compound, potential primary metabolites could include various hydroxylated isomers (e.g., 4-hydroxy-7-chloroindole, 5-hydroxy-7-chloroindole, 6-hydroxy-7-chloroindole) and subsequent oxidation products.

The following table summarizes potential biotransformation reactions and the resulting products for this compound, based on known metabolic pathways of similar compounds.

Biotransformation ReactionPotential MetaboliteEnzyme Family
Aromatic HydroxylationHydroxy-7-chloroindolesCytochrome P450 (CYP)
N-GlucuronidationThis compound-N-glucuronideUDP-glucuronosyltransferases (UGT)
DehalogenationIndoleCytochrome P450 (CYP)
Oxidation7-ChlorooxindolesCytochrome P450 (CYP)

Investigation of Enzymatic Halogenation Processes Related to Indole Scaffolds

The enzymatic incorporation of halogen atoms onto an indole scaffold is a naturally occurring process, often seen in the biosynthesis of microbial natural products. nih.gov These reactions are catalyzed by a class of enzymes known as halogenases. rsc.org Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to perform regioselective halogenation of electron-rich aromatic compounds like indole and tryptophan. nih.govmdpi.com

RebH, a well-studied tryptophan 7-halogenase, is involved in the biosynthesis of the anticancer agent rebeccamycin. rsc.org It specifically chlorinates the C7 position of the indole ring of tryptophan. rsc.org The study of such enzymes provides insight into the biological mechanisms that can introduce a halogen, like chlorine, onto an indole ring, a process that is structurally the reverse of the metabolic dehalogenation that this compound might undergo.

Enzymatic halogenation typically involves the oxidation of a halide ion (e.g., Cl⁻) by the enzyme, which then reacts with the substrate. rsc.org The regioselectivity of these enzymes is remarkable, often targeting specific positions on the indole ring that are otherwise difficult to functionalize through traditional chemical synthesis. frontiersin.org Research into these enzymes not only illuminates biosynthetic pathways but also offers potential for biocatalytic applications in creating novel halogenated compounds. mdpi.comfrontiersin.org

The table below lists examples of halogenase enzymes and their function related to indole scaffolds.

EnzymeSubstrateHalogenPosition Halogenated
RebHL-tryptophanClC7
PrnAL-tryptophanClC7
ThalL-tryptophanClC6
BrvHIndoleBrC3

Future Research Directions and Translational Perspectives

Innovations in Synthetic Strategies for Highly Selective C7-Functionalization

The direct functionalization of the indole (B1671886) core at the C7 position is a significant synthetic challenge due to the inherent electronic reactivity of the pyrrole (B145914) ring, which favors reactions at the C2 and C3 positions. rsc.orgrsc.org Overcoming this challenge is crucial as C7-decorated indoles are key structural motifs in numerous bioactive compounds. rsc.org Future research is focused on developing more efficient, selective, and sustainable methods for C7-functionalization.

Early strategies for modifying the C7 position often involved directed ortho-metallation (DoM) or halogenation with copper(II) halides. rsc.orgrsc.org However, recent innovations have centered on transition-metal-catalyzed C-H activation, which has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly at the C7 position. rsc.orgrsc.org A key strategy involves the use of directing groups (DGs) attached to the indole nitrogen. acs.orgacs.org These groups coordinate to a metal catalyst, guiding it to the otherwise inert C7 C-H bond. researchgate.net The bulkiness of the directing group is often crucial for achieving high reactivity and selectivity. researchgate.net

Innovations in this area include:

Diverse Catalytic Systems: Palladium and rhodium catalysts are widely used, but ongoing research explores other metals like iridium and copper to expand the scope of possible transformations. researchgate.netnih.gov Iridium(III)-catalyzed C7-sulfonamidation, for instance, provides access to 7-amino-substituted indoles. researchgate.net

Expanded Reaction Scope: These advanced catalytic methods have enabled a wide array of C7-functionalizations, including arylation, olefination, acylation, alkylation, silylation, amidation, and carbonylation. rsc.orgacs.orgnih.gov

Transition-Metal-Free Approaches: A significant limitation of many current methods is the reliance on expensive and potentially toxic precious metal catalysts, which complicates purification, especially for pharmaceutical applications. acs.orgacs.org A promising future direction is the development of metal-free strategies. One such innovation is the use of simple boron tribromide (BBr3) for chelation-assisted C-H borylation at the C7 position, which can then be further functionalized. acs.orgnih.gov This approach has also been extended to achieve directed C-H hydroxylation under mild, metal-free conditions. acs.org

Table 1: Overview of Innovative C7-Functionalization Strategies for Indoles To create an interactive table, copy and paste the following code into a new HTML file and open it in a browser.

Expansion of Pharmacological Profiles for 7-Chloroindole Derivatives

This compound serves as a key intermediate in the synthesis of pharmaceuticals for treating neurological disorders, cancer, and inflammation. chemimpex.com Future research aims to expand this pharmacological profile, exploring new therapeutic applications and understanding the structure-activity relationships that drive efficacy.

Antimicrobial and Antibiofilm Activity: Halogenated indoles are recognized as potential antivirulence compounds against antibiotic-resistant pathogens. nih.gov Research has shown that this compound exhibits moderate antibacterial activity and can inhibit biofilm formation in pathogens like Vibrio parahaemolyticus. nih.gov In one study, this compound showed a reasonable biofilm inhibitory effect with a minimum inhibitory concentration (MIC) of 200 μg/mL. nih.gov The presence of the chlorine atom appears to enhance the antibacterial properties compared to the parent indole molecule. nih.gov Future work will likely focus on synthesizing new derivatives to optimize this activity against a broader spectrum of bacteria and fungi, including drug-resistant strains. nih.govmdpi.com

Table 2: Antibacterial Activity of Halogenated Indoles against Vibrio parahaemolyticus To create an interactive table, copy and paste the following code into a new HTML file and open it in a browser.

Anticancer Activity: The indole scaffold is present in many anticancer agents. dergipark.org.trnih.gov Derivatives of this compound are being actively investigated for their cytotoxic potential. chemimpex.com For example, novel 7-chloroquinoline-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines. mdpi.com While distinct from indole, the 7-chloroquinoline (B30040) core's success in oncology, including its presence in FDA-approved drugs, suggests that the 7-chloro-heterocycle motif is a promising pharmacophore for anticancer drug design. mdpi.com Future studies will likely explore novel this compound derivatives, including metal complexes, designed to target specific cancer pathways. chemimpex.commdpi.com

Antiviral Research: In the wake of the COVID-19 pandemic, there has been immense interest in indole-based compounds as potential antiviral agents against SARS-CoV-2 and other viruses. mdpi.com While specific research on this compound is emerging, the broader class of indole derivatives has shown promise. mdpi.com Future screening of this compound-based compound libraries against viral targets like proteases and spike proteins could uncover new therapeutic leads.

Advancement in Materials Science Applications Utilizing this compound Scaffolds

The unique electronic properties of this compound make it a valuable component in the field of materials science. chemimpex.com Research is advancing its use in organic electronics, functional polymers, and imaging agents.

Organic Semiconductors: this compound is applied in the development of organic semiconductors, which are foundational to technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electronic paper. chemimpex.commdpi.com The introduction of the chloro-indole scaffold can modulate the electronic characteristics of materials, influencing properties like charge carrier mobility and energy levels. chemimpex.commdpi.com Future research will involve synthesizing novel, larger conjugated systems incorporating the this compound unit to fine-tune their semiconductor behavior (e.g., n-type or p-type) and improve the performance and stability of electronic devices. chemimpex.commdpi.com

Polymers and Coatings: The stability and reactivity of this compound make it a suitable monomer or additive for creating new polymers and advanced coatings. chemimpex.com These materials could possess enhanced thermal stability, specific electronic properties, or improved coloration.

Dyes, Pigments, and Fluorescent Probes: The indole ring system is a known chromophore. The 7-chloro-substitution can alter the absorption and emission spectra of the molecule, making its derivatives useful in the production of specialized dyes and pigments. chemimpex.com Furthermore, this compound is used to create fluorescent probes for imaging applications in biological research, which can provide insights into cellular processes and molecular interactions. chemimpex.com Future work will focus on designing probes with improved brightness, photostability, and targeting specificity for advanced cellular imaging.

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The combination of computational (in silico) and traditional experimental methods is revolutionizing drug discovery by making the process faster and more cost-effective. This integrated approach is particularly valuable for exploring the potential of this compound derivatives.

Computational Modeling and Simulation: Techniques like Density Functional Theory (DFT) are used to study the electronic structure, stability, and reactivity of novel this compound derivatives. mdpi.comresearchgate.net This allows researchers to predict the properties of molecules before they are synthesized, helping to prioritize the most promising candidates. researchgate.netmdpi.com For example, DFT calculations have been used to analyze the structural characteristics of metal complexes containing chloro-7-azaindole ligands to understand their stability and potential as anticancer agents. mdpi.com

Virtual Screening and Molecular Docking: In silico screening involves docking large virtual libraries of compounds against the 3D structure of a biological target, such as a viral protease or a cancer-related kinase. nih.gov This process can identify potential hits from thousands of this compound derivatives without the need for extensive initial synthesis and testing. nih.gov Studies on other indole derivatives have successfully used this approach to identify potential inhibitors of the SARS-CoV-2 spike glycoprotein. nih.gov

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). In silico tools can now predict these properties with reasonable accuracy. mdpi.com By evaluating virtual this compound derivatives for properties like human intestinal absorption, blood-brain barrier permeability, and potential toxicity early in the design phase, researchers can focus on compounds with a higher probability of success in clinical trials. mdpi.com

The future of drug discovery with this compound will rely heavily on a continuous feedback loop where computational predictions guide experimental synthesis and testing, and the experimental results are then used to refine the computational models.

Addressing Challenges and Opportunities in Scalable Synthesis for Industrial and Pharmaceutical Production

For this compound and its derivatives to be viable in industrial and pharmaceutical applications, their synthesis must be scalable, cost-effective, and environmentally sustainable. Several challenges and opportunities exist in this domain.

Challenges:

Cost and Toxicity of Catalysts: Many of the most advanced and selective C7-functionalization methods rely on precious transition metals like palladium and rhodium. acs.orgacs.org The high cost of these metals and their associated ligands can make large-scale production prohibitively expensive. acs.org Furthermore, for pharmaceutical applications, stringent regulations require the removal of toxic heavy metal residues to trace levels, adding significant cost and complexity to purification. acs.orgacs.org

Chromatographic Purification: Laboratory-scale syntheses often depend on column chromatography for purification. This technique is not ideal for industrial-scale production because it is time-consuming, requires large volumes of solvents, and is expensive to operate on a large scale. nih.goveurekaselect.com

Opportunities:

Metal-Free Synthesis: The development of transition-metal-free reactions, such as the boron-mediated C-H functionalization strategies, represents a major opportunity to bypass the issues of catalyst cost and toxicity. acs.orgacs.org

Process Optimization: Significant research is being directed toward developing synthetic routes that avoid the need for chromatography. A practical synthesis for methyl this compound-4-carboxylate has been reported that allows for the preparation of multi-hundred gram quantities without any chromatographic steps, demonstrating the feasibility of such an approach. nih.gov

Flow Chemistry: Microflow synthesis is an emerging technology that offers precise control over reaction parameters like temperature and mixing time by using small, continuous-flow reactors. eurekalert.org This can lead to higher yields, fewer by-products, and improved safety. eurekalert.org The continuous nature of flow synthesis makes it inherently scalable by simply running the process for a longer duration, offering an ideal platform for industrial manufacturing of this compound derivatives. eurekalert.org

By focusing on these opportunities, the chemical industry can develop robust and efficient processes to produce this compound and its valuable derivatives on a scale needed for broad application.

Q & A

Q. What are the primary synthetic routes for 7-chloroindole, and how can researchers validate the purity and identity of the synthesized compound?

  • Methodological Answer : The synthesis of this compound typically involves electrophilic substitution or biotransformation pathways. For example, biotransformation using microbial strains like Arthrobacter can yield derivatives such as 7,79-dichloroindigo . To validate purity, combine chromatographic techniques (e.g., TLC/HPLC) with spectroscopic methods (NMR, MS). New compounds require full spectral characterization (¹H/¹³C NMR, HRMS) and comparison to literature data for known analogs. For purity, report melting points and HPLC retention times alongside elemental analysis .

Q. How should researchers design experiments to characterize the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Begin by screening reaction conditions (catalyst, solvent, temperature) using small-scale trials. For Rh(II)-catalyzed cyclopropanation, note that this compound exhibits reduced reactivity due to steric/electronic effects; adjust equivalents of diazoacetates or explore alternative catalysts (e.g., Pd or Cu) . Include control experiments (e.g., substrate-free or catalyst-free runs) to confirm reaction specificity. Document yields, side products, and unreacted starting material via GC-MS or LC-MS .

Q. What are the best practices for reporting experimental procedures involving this compound in academic publications?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Describe novel methods in detail (e.g., catalyst preparation, reaction workup).
  • For known procedures, cite prior literature but include critical modifications (e.g., temperature gradients or solvent ratios).
  • Limit main-text data to 5 key compounds; place extensive characterization (e.g., NMR spectra) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different catalytic systems?

  • Methodological Answer : Conduct a systematic meta-analysis:
  • Compare reaction conditions (e.g., solvent polarity, catalyst loading) from conflicting studies.
  • Replicate experiments under standardized protocols to isolate variables (e.g., substituent electronic effects vs. steric hindrance).
  • Use computational tools (DFT calculations) to model transition states and identify electronic barriers .
  • Publish negative results (e.g., failed catalytic attempts) to clarify limitations .

Q. What strategies are effective for optimizing the biotransformation efficiency of this compound into high-value derivatives?

  • Methodological Answer :
  • Screen microbial strains (e.g., Arthrobacter) for enzyme specificity using growth media supplemented with this compound.
  • Monitor metabolite profiles via HPLC-MS and adjust fermentation parameters (pH, aeration, incubation time).
  • Engineer strains via directed evolution to enhance phenol hydroxylase activity .
  • Validate scalability using bioreactor trials with real-time metabolic flux analysis .

Q. How should researchers analyze and present conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :
  • Cross-validate data with independent techniques (e.g., X-ray crystallography for structural confirmation).
  • Compare observed shifts with computational predictions (e.g., ChemDraw NMR simulations).
  • Discuss solvent effects, concentration-dependent aggregation, or dynamic equilibria (e.g., tautomerism) in the supplementary discussion .

Q. What experimental design principles mitigate the challenges of low reactivity in this compound during heterocyclic ring-expansion reactions?

  • Methodological Answer :
  • Pre-functionalize the indole core (e.g., introduce electron-withdrawing groups at C-3) to modulate reactivity.
  • Employ high-throughput screening (HTS) to identify optimal catalysts/ligands.
  • Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust reaction kinetics .
  • Consider alternative pathways (e.g., photochemical activation) to bypass thermal limitations .

Data Analysis & Interpretation

Q. How can researchers distinguish between artifacts and genuine products in this compound biotransformation studies?

  • Methodological Answer :
  • Perform control experiments with heat-killed cultures or enzyme inhibitors.
  • Isolate intermediates via preparative TLC and characterize them structurally.
  • Use isotopic labeling (e.g., ¹³C-7-chloroindole) to trace metabolic pathways .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer :
  • Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism.
  • Report IC₅₀ values with 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests).
  • Include replicate data (n ≥ 3) and address outliers with Grubbs’ test .

Ethical & Reporting Standards

Q. How should researchers address reproducibility concerns when publishing synthetic protocols for this compound derivatives?

  • Methodological Answer :
  • Provide step-by-step videos or interactive spectra in supplementary materials.
  • Share raw data (e.g., NMR FID files) via open-access repositories.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior failed attempts to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.